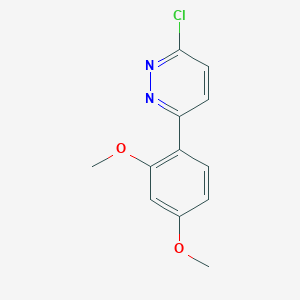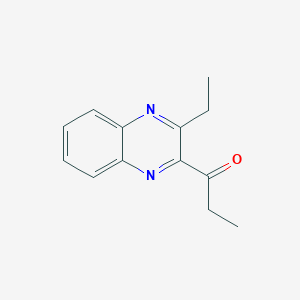
1-(3-Ethylquinoxalin-2-yl)propan-1-one
描述
1-(3-Ethylquinoxalin-2-yl)propan-1-one is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a quinoxaline ring substituted with an ethyl group at the 3-position and a propanone group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one typically involves the condensation of 3-ethylquinoxaline with a suitable propanone derivative. One common method is the reaction of 3-ethylquinoxaline with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and catalytic systems can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(3-Ethylquinoxalin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionslow temperature, inert atmosphere (e.g., nitrogen or argon).
Substitution: Nucleophiles (e.g., amines, thiols); reaction conditionselevated temperature, organic solvent (e.g., ethanol).
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学研究应用
1-(3-Ethylquinoxalin-2-yl)propan-1-one has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and electroluminescent materials for electronic devices.
作用机制
The mechanism of action of 1-(3-Ethylquinoxalin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its interaction with microbial enzymes can disrupt essential metabolic processes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of 1-(3-Ethylquinoxalin-2-yl)propan-1-one, known for its broad range of biological activities.
3-Methylquinoxaline: A similar compound with a methyl group at the 3-position instead of an ethyl group.
2-Phenylquinoxaline: A quinoxaline derivative with a phenyl group at the 2-position, exhibiting different biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the propanone group at the 1-position allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
属性
IUPAC Name |
1-(3-ethylquinoxalin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-9-13(12(16)4-2)15-11-8-6-5-7-10(11)14-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPEBFRSGLPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)
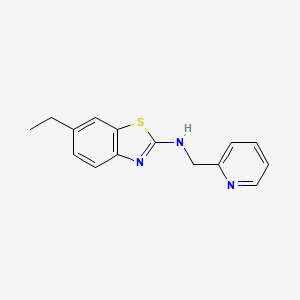
![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)


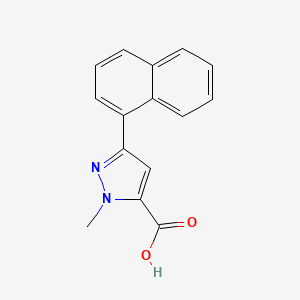

![{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415374.png)
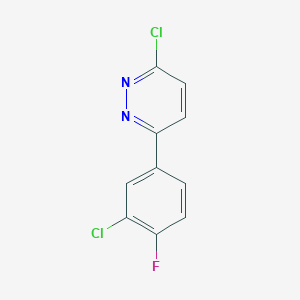
![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)
![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)
